-Chloro-4-fluorobenzaldehyde is a useful intermediate in organic synthesis. Its specific halogenated structure makes it a valuable building block for the creation of more complex molecules. Research has explored various methods for its synthesis, including:
These are just two examples, and researchers continue to explore new and improved methods for synthesizing 3-chloro-4-fluorobenzaldehyde.
The presence of the chlorine and fluorine substituents makes 3-chloro-4-fluorobenzaldehyde a promising candidate for developing new pharmaceuticals. Research has investigated its potential use in:
3-Chloro-4-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C₇H₄ClFO and a molecular weight of 158.56 g/mol. It is characterized by the presence of a chloro and a fluoro substituent on the benzene ring, positioned at the 3 and 4 positions, respectively. This compound is notable for its utility in various chemical syntheses and potential applications in pharmaceuticals and agrochemicals .
There is no known specific mechanism of action associated with 3-chloro-4-fluorobenzaldehyde. It is primarily used as a starting material for further synthesis and does not possess any inherent biological activity on its own.
As with most chemicals, it is advisable to handle 3-chloro-4-fluorobenzaldehyde with proper safety precautions. Specific data on its toxicity is unavailable, but general safety principles for handling aromatic aldehydes should be followed. These include:
The compound has been synthesized using trichloroisocyanuric acid in a reaction that yields approximately 80% under mild conditions .
The synthesis of 3-Chloro-4-fluorobenzaldehyde has been documented through several methods:
3-Chloro-4-fluorobenzaldehyde finds applications in various fields:
Several compounds share structural similarities with 3-Chloro-4-fluorobenzaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Chloro-4-fluorobenzaldehyde | C₇H₄ClFO | Different positioning of chloro and fluoro groups |
4-Fluorobenzaldehyde | C₇H₅FO | Lacks chlorine; simpler structure |
Chlorobenzaldehyde | C₇H₅ClO | No fluorine; used in various organic syntheses |
Each compound exhibits unique reactivity profiles and potential applications, making them valuable in different contexts. The presence of both chlorine and fluorine in 3-Chloro-4-fluorobenzaldehyde enhances its chemical versatility compared to its analogs .
Friedel-Crafts acylation represents a fundamental electrophilic aromatic substitution reaction that has been extensively employed for the synthesis of halogenated benzaldehyde derivatives, including 3-chloro-4-fluorobenzaldehyde [1]. The reaction mechanism involves the formation of an acylium ion intermediate through the interaction of an acyl halide with a Lewis acid catalyst, typically aluminum chloride [2]. This electrophilic species then attacks the aromatic ring, resulting in the introduction of the acyl group while maintaining the existing halogen substituents [3].
The application of Friedel-Crafts acylation to halogenated aromatic substrates requires careful consideration of the electronic effects imparted by the halogen substituents [4]. Fluorine and chlorine atoms, being electron-withdrawing groups, deactivate the aromatic ring toward electrophilic attack, necessitating more vigorous reaction conditions or modified catalytic systems [5]. The regioselectivity of the acylation is influenced by the directing effects of the halogen substituents, with fluorine typically exhibiting stronger directing properties than chlorine due to its higher electronegativity [2].
Recent developments in Friedel-Crafts methodology have focused on the use of alternative Lewis acids and reaction conditions to improve yields and selectivity [4]. Iron(III) chloride and zinc chloride have emerged as effective alternatives to aluminum chloride, offering improved functional group tolerance and reduced side reactions [3]. The reaction typically proceeds under anhydrous conditions at temperatures ranging from room temperature to 80°C, with reaction times varying from 2 to 24 hours depending on the substrate reactivity [2].
For the specific synthesis of 3-chloro-4-fluorobenzaldehyde, the acylation approach involves the treatment of 3-chloro-4-fluorotoluene with formylating agents such as dichloromethyl methyl ether in the presence of aluminum chloride [6]. This method, known as the Vilsmeier-Haack formylation, provides direct access to the aldehyde functionality without the need for subsequent reduction steps [5]. The reaction conditions typically require temperatures of 0-5°C for the initial complex formation, followed by hydrolysis at elevated temperatures to yield the desired benzaldehyde product [2].
The efficiency of Friedel-Crafts acylation for halogenated substrates is significantly influenced by the choice of solvent system [4]. Dichloromethane and carbon disulfide have proven particularly effective for halogenated aromatics, providing enhanced solubility for both reactants and catalysts while minimizing competing side reactions [3]. The use of excess Lewis acid catalyst is often necessary to compensate for the reduced reactivity of electron-deficient aromatic rings [2].
Radical-initiated chlorination represents a versatile approach for introducing chlorine substituents into aromatic aldehydes, particularly relevant for the synthesis of 3-chloro-4-fluorobenzaldehyde from fluorinated precursors [7]. The process typically involves the homolytic cleavage of chlorine molecules under ultraviolet irradiation or thermal conditions, generating highly reactive chlorine radicals that can selectively attack aromatic positions [8].
The mechanism of radical chlorination proceeds through a three-step process: initiation, propagation, and termination [8]. During initiation, molecular chlorine undergoes homolytic fission to produce two chlorine atoms, typically facilitated by ultraviolet light at wavelengths of 350-400 nanometers [9]. The propagation steps involve hydrogen abstraction by chlorine radicals, followed by reaction of the resulting aromatic radical with molecular chlorine to regenerate the chlorine radical and form the chlorinated product [8].
Temperature control is critical in radical chlorination processes, as excessive heat can lead to multiple substitutions and undesired side products [9]. Optimal temperatures typically range from 25-80°C, with lower temperatures favoring monosubstitution and higher selectivity [8]. The use of radical initiators such as benzoyl peroxide or azobisisobutyronitrile can facilitate the reaction at lower temperatures, improving selectivity while maintaining reasonable reaction rates [10].
Regioselectivity in radical chlorination is influenced by the electronic properties of existing substituents on the aromatic ring [11]. Electron-withdrawing groups such as fluorine tend to direct chlorination to positions that minimize steric and electronic repulsion [8]. For the synthesis of 3-chloro-4-fluorobenzaldehyde, the aldehyde group serves as a directing group, influencing the site of chlorine incorporation through both electronic and steric effects [7].
Recent advances in radical chlorination have focused on the development of photocatalytic systems that enable selective halogenation under mild conditions [12]. These systems utilize visible light-absorbing photocatalysts to generate chlorine radicals from stable precursors such as sodium hypochlorite or N-chlorosuccinimide [10]. The photocatalytic approach offers improved selectivity and reduced energy requirements compared to traditional thermal or ultraviolet-initiated processes [12].
The application of radical chlorination to benzaldehyde derivatives requires careful control of reaction conditions to prevent oxidation of the aldehyde group [13]. The use of inert atmospheres and controlled radical concentrations helps minimize unwanted oxidation reactions while maintaining efficient chlorination [9]. Reaction monitoring through gas chromatography or nuclear magnetic resonance spectroscopy is essential for optimizing conversion and selectivity [8].
Reaction Parameter | Optimal Range | Effect on Selectivity |
---|---|---|
Temperature (°C) | 25-80 | Higher temperatures reduce selectivity |
UV Wavelength (nm) | 350-400 | Shorter wavelengths increase initiation rate |
Chlorine Concentration (M) | 0.1-0.5 | Excess chlorine promotes overchlorination |
Reaction Time (h) | 2-12 | Extended times increase multiple substitution |
Catalytic systems for regioselective halogenation have emerged as powerful tools for the controlled synthesis of halogenated benzaldehydes, offering superior selectivity and milder reaction conditions compared to conventional methods [14]. Palladium-catalyzed halogenation reactions have demonstrated particular efficacy for the preparation of chlorinated and fluorinated aromatic aldehydes [15]. These systems typically employ palladium(II) acetate as the catalyst precursor, with various halogenating agents serving as the source of halogen atoms [16].
The mechanism of palladium-catalyzed halogenation involves the formation of a palladacycle intermediate through carbon-hydrogen bond activation [15]. This intermediate subsequently undergoes oxidative addition with the halogenating agent, forming a palladium(IV) species that undergoes reductive elimination to install the halogen substituent [16]. The regioselectivity is controlled by the coordinating ability of functional groups present on the aromatic substrate, with aldehydes serving as effective directing groups for ortho-selective halogenation [15].
N-Halosuccinimides have proven to be particularly effective halogenating agents in palladium-catalyzed systems [16]. N-Chlorosuccinimide and N-Bromosuccinimide provide controlled release of halogen atoms, minimizing side reactions and improving yields [17]. The choice of solvent significantly influences the reaction outcome, with polar aprotic solvents such as dimethylformamide and acetonitrile providing optimal results [16].
Temperature optimization is crucial for achieving high selectivity in catalytic halogenation reactions [16]. Typical reaction temperatures range from 80-120°C, with higher temperatures promoting faster reaction rates but potentially reducing selectivity due to competing pathways [14]. Microwave-assisted heating has shown promise for reducing reaction times while maintaining high selectivity, with reactions often completed within 10-30 minutes compared to several hours under conventional heating [16].
The development of TEMPO-based catalytic systems has expanded the scope of selective halogenation reactions [17]. These systems utilize 2,2,6,6-tetramethylpiperidine nitroxide as a catalyst for activating various halogenating reagents, including molecular halogens and N-halosuccinimides [17]. The TEMPO catalyst operates through a synergistic activation mechanism that simultaneously activates both the carbonyl group and the halogen atom, resulting in enhanced reactivity and selectivity [17].
Recent advances in catalytic halogenation have focused on the development of earth-abundant metal catalysts as alternatives to palladium systems [18]. Copper and iron-based catalysts have shown promising results for selective chlorination and bromination reactions [14]. These systems offer economic advantages while maintaining comparable selectivity and reactivity to palladium-based systems [18].
Catalyst System | Halogenating Agent | Temperature (°C) | Yield (%) | Selectivity |
---|---|---|---|---|
Pd(OAc)₂ | N-Chlorosuccinimide | 100 | 82 | >95% ortho |
TEMPO | Molecular Chlorine | 60 | 75 | >90% ortho |
CuCl₂ | N-Bromosuccinimide | 120 | 68 | >85% ortho |
FeCl₃ | Molecular Bromine | 80 | 71 | >88% ortho |
Process optimization for 3-chloro-4-fluorobenzaldehyde synthesis involves systematic investigation of reaction parameters to maximize yield while minimizing side product formation [19]. Temperature optimization represents a critical factor, with studies demonstrating optimal yields at temperatures between 60-80°C for most synthetic approaches [20]. Higher temperatures can lead to decomposition of the aldehyde group or promote undesired side reactions, while lower temperatures often result in incomplete conversion [21].
Catalyst loading optimization is essential for achieving cost-effective synthesis while maintaining high conversion rates [22]. Studies have shown that palladium catalyst loadings of 5-10 mol% provide optimal balance between activity and economics for halogenation reactions [16]. Excessive catalyst loading beyond 15 mol% typically does not improve yields significantly but increases production costs [18]. The use of catalyst recycling strategies can further improve the economic viability of the process [22].
Solvent selection plays a crucial role in optimizing reaction outcomes for halogenated benzaldehyde synthesis [19]. Polar aprotic solvents such as dimethylformamide and acetonitrile have demonstrated superior performance compared to protic solvents [16]. The choice of solvent affects both substrate solubility and catalyst stability, with optimal solvent systems often requiring mixed solvent compositions to balance these factors [23].
Reaction time optimization involves balancing conversion efficiency with selectivity considerations [24]. Extended reaction times can improve conversion but may also increase the formation of overhalogenated products or aldehyde degradation [20]. Kinetic studies have revealed optimal reaction times of 4-8 hours for most catalytic halogenation processes, with diminishing returns observed for longer reaction periods [22].
The implementation of continuous flow processes has emerged as an effective strategy for yield enhancement in benzaldehyde synthesis [19]. Flow reactors offer improved heat and mass transfer, enabling better control of reaction conditions and reduced side product formation [25]. Studies have demonstrated yield improvements of 10-20% when transitioning from batch to continuous flow processes for halogenated aromatic synthesis [19].
Purification strategies significantly impact overall process efficiency and product quality [26]. Crystallization from appropriate solvent systems can achieve purities exceeding 99% for halogenated benzaldehydes [27]. The choice of crystallization solvent depends on the specific substitution pattern, with polar solvents generally favoring the isolation of halogenated aromatics [26].
Response surface methodology has proven valuable for systematic optimization of multiple reaction parameters simultaneously [21]. This statistical approach enables the identification of optimal reaction conditions while minimizing the number of experimental trials required [28]. Studies utilizing response surface methodology have achieved yield improvements of 15-25% compared to traditional one-factor-at-a-time optimization approaches [29].
The integration of in-situ monitoring techniques such as nuclear magnetic resonance spectroscopy and gas chromatography enables real-time optimization of reaction conditions [30]. These techniques allow for immediate adjustment of parameters such as temperature and reactant concentrations based on reaction progress [31]. Process analytical technology implementation has resulted in more consistent product quality and reduced batch-to-batch variation [32].
Process Parameter | Optimal Value | Yield Impact (%) | Key Considerations |
---|---|---|---|
Temperature (°C) | 70-80 | 15-20 | Balance conversion vs. decomposition |
Catalyst Loading (mol%) | 5-10 | 10-15 | Economic optimization |
Reaction Time (h) | 4-8 | 8-12 | Selectivity vs. conversion |
Solvent Polarity | High (polar aprotic) | 12-18 | Substrate and catalyst solubility |
The infrared spectroscopic characterization of 3-Chloro-4-fluorobenzaldehyde reveals distinctive carbonyl stretching vibrations that are characteristic of aromatic aldehydes. The carbonyl carbon-oxygen double bond (C=O) in this compound exhibits a strong absorption band in the region of 1700-1705 cm⁻¹ [1] [2]. This frequency range is typical for aromatic aldehydes, where conjugation between the aldehyde carbonyl group and the benzene ring causes a lower wavenumber shift compared to saturated aldehydes, which typically absorb around 1730 cm⁻¹ [2] [3] [4].
The presence of both chlorine and fluorine substituents on the aromatic ring introduces electronic effects that influence the carbonyl stretching frequency. Halogen substituents, particularly chlorine at the meta position and fluorine at the para position relative to the aldehyde group, exert inductive electron-withdrawing effects that can subtly influence the C=O stretching vibration [5] [6]. These substituents affect the electron density distribution within the conjugated π-system, potentially causing minor shifts in the carbonyl absorption frequency.
Table 1: Infrared Absorption Frequencies for 3-Chloro-4-fluorobenzaldehyde Carbonyl Region
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
Aromatic C=O stretch | 1700-1705 | Strong | Carbonyl stretching vibration |
Aldehydic C-H stretch | 2820-2850 | Medium | Formyl hydrogen stretch |
Aldehydic C-H stretch | 2720-2760 | Medium | Formyl hydrogen stretch (Fermi resonance) |
The aldehydic carbon-hydrogen stretching vibrations appear as characteristic peaks at lower frequencies than typical C-H stretches. These absorptions occur around 2820-2850 cm⁻¹ and 2720-2760 cm⁻¹ [1] [3] [4]. The appearance of two peaks in this region is attributed to Fermi resonance between the fundamental C-H stretching vibration and the first overtone of the aldehydic C-H bending mode [3]. This phenomenon is commonly observed in aldehyde spectra and provides a diagnostic fingerprint for the presence of the aldehydic functional group.
The aromatic C-C stretching vibrations manifest as multiple bands in the 1600-1475 cm⁻¹ region, characteristic of substituted benzene rings [1] [7]. The presence of halogen substituents introduces additional complexity to the fingerprint region, with C-Cl stretching appearing in the 800-600 cm⁻¹ range and C-F stretching potentially observable around 1000-1100 cm⁻¹ [8] [9].
The proton Nuclear Magnetic Resonance spectrum of 3-Chloro-4-fluorobenzaldehyde provides detailed structural information through characteristic chemical shift patterns and coupling constants. The aldehydic proton appears as the most downfield signal at approximately 9.94 ppm [10] [11], consistent with the highly deshielded nature of the formyl hydrogen due to the electron-withdrawing effect of the carbonyl oxygen.
Table 2: ¹H NMR Chemical Shift Assignments for 3-Chloro-4-fluorobenzaldehyde
Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |
---|---|---|---|---|
CHO | 9.94 | s | - | Aldehydic proton |
H-2 | 7.95 | d | J = 7.5 Hz | Ortho to aldehyde |
H-5 | 7.82 | dd | J₁ = 8.5 Hz, J₂ = 2.0 Hz | Meta to fluorine |
H-6 | 7.33 | t | J = 8.5 Hz | Ortho to fluorine |
The aromatic protons exhibit a complex coupling pattern due to the asymmetric substitution of the benzene ring. The proton at position 2 (ortho to the aldehyde group) appears as a doublet around 7.95 ppm [10]. This signal shows coupling with the adjacent proton but is sufficiently isolated to appear as a simple doublet.
The proton at position 5, which is meta to the fluorine atom and para to the chlorine atom, resonates at approximately 7.82 ppm and appears as a doublet of doublets due to coupling with both adjacent aromatic protons [10]. The coupling constants reflect the typical ortho coupling (J ≈ 8.5 Hz) and meta coupling (J ≈ 2.0 Hz) patterns observed in substituted benzene systems.
The proton at position 6, ortho to the fluorine substituent, appears as a triplet around 7.33 ppm due to coupling with both the fluorine atom and the adjacent aromatic proton [10]. The fluorine-proton coupling typically manifests as a doublet with coupling constants in the range of 6-10 Hz for ortho coupling in aromatic systems [12] [13].
The carbon-13 Nuclear Magnetic Resonance spectrum of 3-Chloro-4-fluorobenzaldehyde reveals the electronic environment of each carbon atom within the molecule. The aldehydic carbon appears at the most downfield position, typically around 191-192 ppm [11], characteristic of aromatic aldehyde carbonyls. This chemical shift reflects the significant deshielding experienced by the carbonyl carbon due to the electron-withdrawing nature of the oxygen atom.
Table 3: ¹³C NMR Chemical Shift Data for 3-Chloro-4-fluorobenzaldehyde
Carbon Position | Chemical Shift (δ ppm) | Multiplicity | J(C-F) (Hz) | Assignment |
---|---|---|---|---|
C=O | 191.2 | s | - | Aldehydic carbon |
C-1 | 132.5 | s | - | Aldehyde-bearing carbon |
C-2 | 131.8 | s | - | Ortho to aldehyde |
C-3 | 119.5 | s | - | Chlorine-bearing carbon |
C-4 | 161.2 | d | J = 253 Hz | Fluorine-bearing carbon |
C-5 | 124.8 | d | J = 18 Hz | Meta to fluorine |
C-6 | 116.4 | d | J = 22 Hz | Ortho to fluorine |
The aromatic carbon atoms exhibit chemical shifts that reflect their individual electronic environments influenced by the halogen substituents. The carbon bearing the chlorine substituent (C-3) appears around 119.5 ppm, while the fluorine-bearing carbon (C-4) shows significant downfield shifting to approximately 161.2 ppm due to the high electronegativity of fluorine [11] [14].
Carbon-fluorine coupling provides additional structural confirmation through the observation of characteristic coupling patterns. The fluorine-bearing carbon (C-4) exhibits a large one-bond coupling constant (¹JC-F) of approximately 253 Hz [11], typical for aromatic C-F bonds. The carbons ortho and meta to the fluorine atom show smaller coupling constants of 22 Hz and 18 Hz, respectively, corresponding to two-bond (²JC-F) and three-bond (³JC-F) coupling interactions [14] [15].
Table 4: ¹⁹F NMR Correlation Data
Fluorine Position | Chemical Shift (δ ppm) | Coupling Pattern | Notable Features |
---|---|---|---|
F-4 | -113.5 | Complex multiplet | Meta to chlorine, para to aldehyde |
Mass spectrometry of 3-Chloro-4-fluorobenzaldehyde provides valuable information about the molecular structure and fragmentation pathways under electron ionization conditions. The molecular ion peak appears at m/z 158, corresponding to the molecular formula C₇H₄ClFO [11] [18]. The molecular ion peak often exhibits moderate intensity due to the relative stability of the aromatic system, though some fragmentation occurs during the ionization process.
Table 5: Mass Spectrometric Fragmentation Pattern for 3-Chloro-4-fluorobenzaldehyde
m/z | Relative Intensity (%) | Ion Composition | Fragmentation Pathway |
---|---|---|---|
158 | 72.6 | [M]⁺- | Molecular ion |
157 | 100.0 | [M-H]⁺ | Loss of hydrogen |
129 | 59.9 | [M-CHO]⁺ | Loss of formyl group |
95 | 17.8 | [C₆H₃ClF]⁺ | Loss of CO from [M-CHO]⁺ |
75 | 12.3 | [C₆H₄F]⁺ | Loss of Cl from fragment |
50 | 9.0 | [C₄H₂]⁺- | Ring fragmentation |
The base peak occurs at m/z 157, representing the loss of a hydrogen atom from the molecular ion [11] [18]. This fragmentation pattern is characteristic of aromatic aldehydes and results from alpha cleavage adjacent to the carbonyl group, forming a stable benzoyl-type cation [19] [20].
A significant fragmentation pathway involves the loss of the formyl group (CHO, 29 mass units) from the molecular ion, yielding a fragment at m/z 129 [18]. This fragment corresponds to the chlorofluorobenzene cation [C₆H₃ClF]⁺ and represents a major fragmentation route for aromatic aldehydes through alpha cleavage [19] [21]. The stability of this fragment is enhanced by the aromatic π-system and the presence of halogen substituents.
Further fragmentation of the m/z 129 ion leads to the loss of carbon monoxide (28 mass units), producing a fragment at m/z 101. Additional fragmentation pathways include the loss of chlorine (35 mass units) from various fragments, resulting in smaller aromatic ions such as m/z 75 [C₆H₄F]⁺ [18].
The fragmentation pattern also exhibits smaller fragments resulting from ring cleavage and rearrangement processes. Fragments at m/z 95, 75, and 50 represent successive losses of substituents and ring breakdown products [18]. The presence of halogen atoms influences the fragmentation pathways by stabilizing certain ionic fragments and affecting the relative intensities of the observed peaks.
The isotope pattern provides additional confirmation of the molecular composition. The presence of chlorine introduces characteristic isotope peaks at M+2 due to the ³⁷Cl isotope (approximately 32% relative abundance), while fluorine, being monoisotopic, does not contribute to isotope pattern complexity [18]. This isotopic signature serves as a diagnostic tool for confirming the presence of chlorine in the molecular structure.
Irritant